molecular formula C18H31NO6S B13836377 Penbutolol (sulfate)

Penbutolol (sulfate)

Cat. No.: B13836377
M. Wt: 389.5 g/mol
InChI Key: KTXVDQNRHZQBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Penbutolol sulfate is synthesized through a series of chemical reactions involving the formation of the core structure followed by sulfonation. The synthetic route typically involves the reaction of tert-butylamine with 2-cyclopentylphenol to form the intermediate, which is then reacted with epichlorohydrin to yield the final product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of penbutolol sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its sulfate form .

Chemical Reactions Analysis

Types of Reactions

Penbutolol sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of penbutolol sulfate, which can have varying pharmacological properties .

Mechanism of Action

Penbutolol sulfate exerts its effects by acting on the beta-1 adrenergic receptors in both the heart and the kidney. When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). This increase in cAMP ultimately alters the movement of calcium ions in heart muscle, increasing heart rate. Penbutolol sulfate blocks this pathway, thereby decreasing heart rate and lowering blood pressure .

Comparison with Similar Compounds

Penbutolol sulfate is unique among beta-blockers due to its non-selective binding to both beta-1 and beta-2 adrenergic receptors and its partial agonist activity. Similar compounds include:

Penbutolol sulfate’s unique properties make it a valuable compound in both clinical and research settings.

Properties

Molecular Formula

C18H31NO6S

Molecular Weight

389.5 g/mol

IUPAC Name

1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid

InChI

InChI=1S/C18H29NO2.H2O4S/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4)

InChI Key

KTXVDQNRHZQBOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.